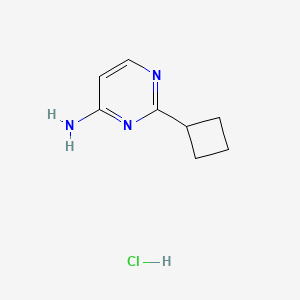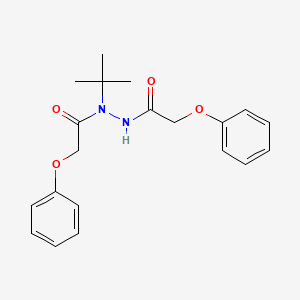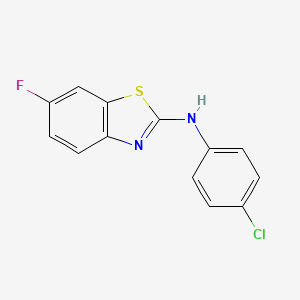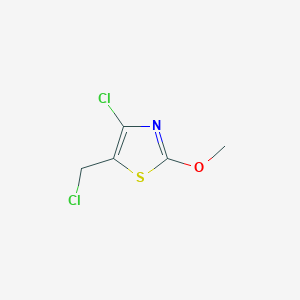![molecular formula C18H14BrN3O2S B2988509 3-amino-N-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2988509.png)
3-amino-N-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name and related compounds. It likely contains a thieno[2,3-b]quinoline core, which is a bicyclic system with a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) fused to a quinoline (a bicyclic system with a benzene ring fused to a pyridine ring). The compound also has an amide group (-CONH2) and a bromophenyl group (a benzene ring with a bromine atom attached), among other functional groups .Scientific Research Applications
Anticancer Applications
3-Amino-N-(4-Bromophenyl)-5-Oxo-5,6,7,8-Tetrahydrothieno[2,3-b]quinoline-2-carboxamide and its derivatives have shown promising results in cancer research. One derivative, 3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, acts as an inhibitor of the phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme, a potential anticancer target. It demonstrates significant anti-proliferative activity against breast cancer cell lines and interrupts cell cycle progression (Leung, Hung, Barker, & Reynisson, 2014).
Molecular Docking Studies
Molecular docking studies of thieno[2,3-b]quinoline derivatives have provided insights into their interaction with biological targets. The studies reveal that the side chains of amino acids like His356, Glu341, Arg549, and Lys438 are involved in hydrogen bonding with the ligand. Such studies are crucial for understanding the mechanism of action of these compounds and for designing more effective drugs (Hung, Arabshahi, Leung, Reynisson, & Barker, 2014).
Chemical Synthesis and Modification
The chemical synthesis and modification of thienoquinoline derivatives are a significant area of research. These processes involve various chemical reactions and transformations, enabling the creation of novel compounds with potential therapeutic applications. The modification of these compounds, such as by alkylation, can alter their biological activity and pharmacokinetic properties (Awad, Abdel-rahman, & Bakhite, 1991).
Applications in Material Science
In the field of material science, thieno[2,3-b]quinoline derivatives have been studied for their unique properties. For example, studies on the structural and optical properties of quinoline derivatives thin films provide insights into their potential applications in electronics and photonics. These compounds can form polycrystalline powders and nanocrystallites with distinct optical properties, useful in various technological applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photophysical Studies
Thieno[2,3-b]quinoline derivatives have also been explored for their photophysical properties. Studies on the emission properties of these compounds in different solvents have revealed potential applications in fluorescence spectroscopy and as fluorescent markers. Such research contributes to the development of new materials with specific optical characteristics (Padalkar & Sekar, 2014).
Future Directions
properties
IUPAC Name |
3-amino-N-(4-bromophenyl)-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2S/c19-9-4-6-10(7-5-9)21-17(24)16-15(20)12-8-11-13(22-18(12)25-16)2-1-3-14(11)23/h4-8H,1-3,20H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTVMCKJASCXLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)Br)N)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide](/img/structure/B2988427.png)


![N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2988430.png)



![N-Methyl-N-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2988439.png)
![7-Chloro-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2988440.png)

![4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid](/img/structure/B2988443.png)

![N-[(3S)-1-Prop-2-enoylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B2988447.png)
![3-Phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2988449.png)